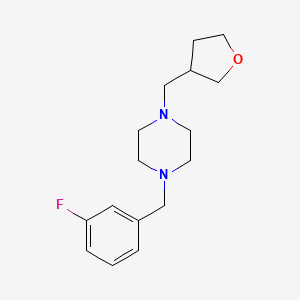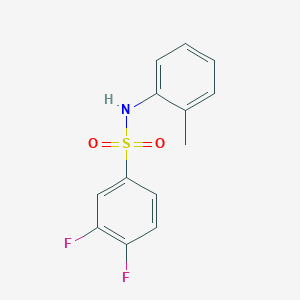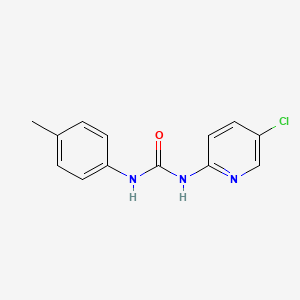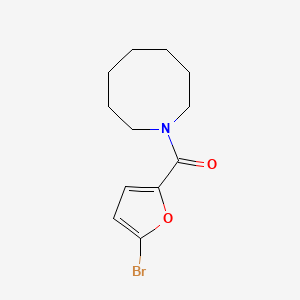
2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxybenzenesulfonamido)propanamide is an organic compound that features a sulfonamide group attached to a chlorinated and methoxylated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxybenzenesulfonamido)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzenesulfonamide.
Amidation Reaction: The sulfonamide is then reacted with a suitable amide-forming reagent, such as propanoyl chloride, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale amidation reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxybenzenesulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(5-Hydroxy-2-methoxybenzenesulfonamido)propanamide.
Reduction: 2-(5-Chloro-2-methoxybenzenesulfonamido)propanamine.
Substitution: 2-(5-Methoxy-2-methoxybenzenesulfonamido)propanamide.
Scientific Research Applications
2-(5-Chloro-2-methoxybenzenesulfonamido)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxybenzenesulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonamide: Shares the same core structure but lacks the propanamide group.
2-(5-Chloro-2-methoxybenzamido)ethylphenylsulfonamide: Similar structure with an ethyl linkage instead of a propanamide group.
Uniqueness
2-(5-Chloro-2-methoxybenzenesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and propanamide groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-6(10(12)14)13-18(15,16)9-5-7(11)3-4-8(9)17-2/h3-6,13H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFGEDGDQYBSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Pyrimidin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B5383149.png)

![5-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}-2-methoxybenzamide](/img/structure/B5383157.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5383168.png)
![N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5383169.png)

![7-(4-methoxybenzoyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5383184.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5383205.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5383209.png)
![3,3'-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one]](/img/structure/B5383220.png)
![(4-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5383225.png)
![4-methoxy-3-{[3-(4-nitrophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B5383234.png)
